molecular formula C11H18N4O9 B13709337 Neu5Az

Neu5Az

Cat. No.: B13709337
M. Wt: 350.28 g/mol
InChI Key: YPANHJLACRRQLV-UHFFFAOYSA-N
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Description

Neu5Az, also known as N-azidoacetylneuraminic acid, is a derivative of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells and glycoproteins. This compound is particularly notable for its use in bioorthogonal chemistry, where it serves as a chemical reporter for labeling and tracking glycoconjugates in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neu5Az can be synthesized through a chemoenzymatic approach. This method involves the use of glycosyltransferases to transfer the azido-modified sialic acid to acceptor molecules. The process typically starts with the synthesis of the azido-modified sialic acid donor, which is then transferred to the target molecule using specific enzymes .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, utilizing bioreactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Neu5Az undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Neu5Az exerts its effects through its incorporation into glycoconjugates on the cell surface. The azido group allows for bioorthogonal reactions, enabling the selective labeling and tracking of these molecules. This process involves the transfer of this compound to target molecules by glycosyltransferases, followed by bioorthogonal reactions such as click chemistry to attach probes or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azido group, which allows for specific and efficient bioorthogonal reactions. This makes it particularly valuable in applications requiring precise labeling and tracking of glycoconjugates .

Properties

Molecular Formula

C11H18N4O9

Molecular Weight

350.28 g/mol

IUPAC Name

5-[(2-azidoacetyl)amino]-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C11H18N4O9/c12-15-13-2-6(19)14-7-4(17)1-11(23,10(21)22)24-9(7)8(20)5(18)3-16/h4-5,7-9,16-18,20,23H,1-3H2,(H,14,19)(H,21,22)

InChI Key

YPANHJLACRRQLV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CN=[N+]=[N-])O

Origin of Product

United States

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